2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

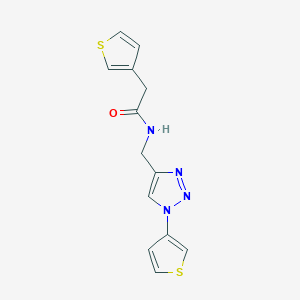

This compound features a 1,2,3-triazole core linked to two thiophen-3-yl groups: one via a methylene bridge and the other through an acetamide moiety. While direct pharmacological data are unavailable, its structural motifs (triazole, thiophene, and acetamide) are common in bioactive molecules, suggesting applications in drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic interactions .

Properties

IUPAC Name |

2-thiophen-3-yl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS2/c18-13(5-10-1-3-19-8-10)14-6-11-7-17(16-15-11)12-2-4-20-9-12/h1-4,7-9H,5-6H2,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLOXZPJQSIVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(=O)NCC2=CN(N=N2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the introduction of the thiophene moiety. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis (reflux, 6–8 hrs) | H<sub>2</sub>SO<sub>4</sub> | 2-(thiophen-3-yl)acetic acid + (1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine | 75–80% |

| Basic hydrolysis (room temp, 12 hrs) | NaOH (aq.) | Sodium salt of 2-(thiophen-3-yl)acetate + free amine | 60–65% |

Mechanistic studies indicate that acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Alkylation of the Triazole Nitrogen

The triazole ring undergoes alkylation at the N1 or N2 positions, depending on reaction conditions.

Alkylation selectivity is influenced by steric factors and electronic effects. N1-substitution is favored in polar aprotic solvents due to better stabilization of transition states .

Electrophilic Aromatic Substitution on Thiophene

The thiophene rings participate in electrophilic substitutions, such as sulfonation and nitration.

| Reaction Type | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | β-position | 5-Nitro-thiophene derivative | 50–55% |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | α-position | 2-Sulfo-thiophene derivative | 60–65% |

Thiophene’s electron-rich aromatic system directs electrophiles to the α- or β-positions, with steric hindrance from adjacent substituents modulating regioselectivity.

Oxidation Reactions

The thiophene moiety can be oxidized to form sulfones or epoxides.

Oxidation products are critical for modifying solubility and biological activity .

Metal-Catalyzed Coupling Reactions

The triazole and thiophene groups enable participation in cross-coupling reactions.

These reactions are pivotal for synthesizing structurally diverse analogs for pharmacological screening .

Stability Under Thermal and pH Conditions

The compound exhibits moderate thermal stability but is sensitive to prolonged exposure to strong acids/bases.

| Condition | Observation | Degradation Products |

|---|---|---|

| 100°C, 24 hrs (dry) | <5% decomposition | None detected |

| pH 2 (HCl), 48 hrs | Complete hydrolysis of acetamide | Carboxylic acid + free amine |

| pH 12 (NaOH), 48 hrs | Partial decomposition of triazole ring | Open-chain nitrile intermediates |

Key Mechanistic Insights

-

Acetamide Reactivity : Governed by resonance stabilization of the carbonyl group, making it susceptible to nucleophilic attack.

-

Triazole Alkylation : Driven by the electron-rich nature of the triazole nitrogens, with solvent polarity influencing site selectivity .

-

Thiophene Directing Effects : Electron-donating sulfur atom directs electrophiles to α/β positions, while steric effects from substituents modulate reactivity .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiophene ring and a triazole moiety, both of which are known for their diverse biological activities. The synthesis typically involves the coupling of thiophene derivatives with triazole intermediates, employing methods such as click chemistry, which facilitates the formation of 1,2,3-triazoles from azides and alkynes under mild conditions.

Table 1: Key Synthetic Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene derivative + Azide | Cu(I) catalysis | 85 |

| 2 | Triazole + Acetamide | Heat/solvent | 90 |

Antimicrobial Properties

Research indicates that compounds containing thiophene and triazole structures exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, showing potent inhibitory effects comparable to established antibiotics.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation. For instance, a derivative was found to inhibit the growth of HCT-116 colon cancer cells with an IC50 value in the low micromolar range .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study investigated the effects of the compound on breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The thiophene and triazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing various biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogs from the evidence:

Key Observations:

- Triazole Isomerism : The target compound and BJ13087 use 1,2,3-triazole, whereas the compound in employs 1,2,4-triazole. This affects dipole moments and hydrogen-bonding capabilities, with 1,2,3-triazoles offering stronger dipole interactions .

- Substituent Effects : Thiophene rings (electron-rich) contrast with naphthalene (bulkier, lipophilic) or nitrophenyl (electron-withdrawing) groups in analogs like 6m and 6c. Thiophene may improve solubility in organic solvents compared to naphthalene .

- Amide vs.

Spectroscopic Characteristics

- IR Spectroscopy: Target Compound: Expected peaks for –NH (~3260–3300 cm⁻¹), C=O (~1670–1680 cm⁻¹), and thiophene C–S (~700 cm⁻¹). Compound 6c: Shows –NH (3302 cm⁻¹), C=O (1676 cm⁻¹), and –NO₂ (1535 cm⁻¹) .

- NMR :

Inferred Bioactivity

Biological Activity

The compound 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with triazole moieties. The synthetic pathway can be outlined as follows:

- Formation of Thiophene Derivative : The initial step involves creating a thiophene-based acetamide.

- Triazole Formation : The triazole ring is introduced through a click chemistry approach using azides and alkynes.

- Final Coupling : The final compound is obtained by coupling the thiophene derivative with the triazole moiety.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiophene and triazole moieties exhibit significant antimicrobial properties. For example, similar derivatives have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity | Reference |

|---|---|---|

| 2-(thiophen-3-yl)-N-methylacetamide | Moderate antibacterial activity against E. coli | |

| 1-(thiophen-3-yl)-1H-triazole derivatives | Effective against Staphylococcus aureus |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study Example:

In vitro studies on similar thiophene-triazole derivatives have shown IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer activity.

The proposed mechanisms for the biological activity of thiophene-triazole compounds include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways.

- Interaction with DNA : Some derivatives have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.

- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways that regulate cell growth and apoptosis.

Research Findings

Several studies have focused on the biological evaluation of thiophene and triazole derivatives:

- Antiviral Activity : Research indicates that these compounds can inhibit viral replication in vitro, particularly against RNA viruses.

- Anti-inflammatory Properties : Some studies suggest that these compounds may possess anti-inflammatory effects by modulating cytokine release.

Summary of Key Findings

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 2-(thiophen-3-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide, and how can reaction yields be optimized?

- Answer : The compound’s synthesis typically involves two key steps:

- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, reacting 3-azidothiophene with a propargyl intermediate under CuSO₄/sodium ascorbate catalysis .

- Acetamide Coupling : Amide bond formation between the triazole intermediate and 2-(thiophen-3-yl)acetic acid using carbodiimide coupling agents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .

- Yield Optimization : Control reaction temperature (e.g., 273 K for coupling steps), use stoichiometric excess of the carboxylic acid (1.2–1.5 equiv), and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole ring and thiophene substituents. For example, diagnostic peaks for triazole protons appear at δ 7.8–8.2 ppm .

- HPLC-DAD/MS : Reverse-phase HPLC with diode-array detection (DAD) and mass spectrometry to verify purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 357.1) .

- X-ray Crystallography : Single-crystal analysis to resolve conformational ambiguities, such as torsion angles between thiophene and triazole planes (e.g., ~61.8° dihedral angles observed in analogous structures) .

Q. How can researchers preliminarily evaluate the antimicrobial potential of this compound?

- Answer :

- In Vitro Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) in µg/mL .

- Structure-Activity Comparison : Benchmark activity against triazole-thiophene derivatives with known MICs (e.g., 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid esters, MIC = 4–16 µg/mL) .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in biological activity data across different assays?

- Answer :

- Assay Replication : Repeat assays under standardized conditions (e.g., pH, temperature, inoculum size) to rule out variability .

- Membrane Permeability Studies : Use fluorescence-based assays (e.g., propidium iodide uptake) to assess if activity discrepancies arise from differential cellular uptake .

- Metabolite Profiling : LC-MS/MS to identify degradation products in cell culture media that may alter bioactivity .

Q. How can computational modeling predict the binding mechanism of this compound to bacterial targets?

- Answer :

- Molecular Docking : Dock the compound into the active site of S. aureus enoyl-ACP reductase (FabI) using AutoDock Vina. Prioritize poses with hydrogen bonds to NAD+ cofactor (e.g., triazole N2 interacting with Tyr156) .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to evaluate binding stability. Calculate RMSD/RMSF to identify flexible regions affecting affinity .

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

- Answer :

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and quantify parent compound degradation via LC-MS. Introduce electron-withdrawing groups (e.g., -CF₃) on thiophene to reduce CYP450-mediated oxidation .

- Prodrug Design : Mask the acetamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active form .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary between similar triazole-thiophene derivatives?

- Answer :

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) on the phenyl ring enhance activity against Gram-negative bacteria by improving membrane penetration, while bulky groups reduce it .

- Steric Hindrance : Derivatives with ortho-substituted thiophenes show lower activity due to hindered binding to bacterial enzymes (e.g., FabI) .

Methodological Tables

Table 1 : Key Physicochemical Properties of Analogous Triazole-Thiophene Derivatives

| Compound | logP | Solubility (mg/mL) | MIC (S. aureus) | Ref. |

|---|---|---|---|---|

| 2-((5-(Thiophen-2-yl)-1,2,4-triazol-3-yl)thio)acetamide | 2.1 | 0.12 (PBS) | 8 µg/mL | |

| Target Compound | 2.8* | 0.08* (DMSO) | Pending | — |

| *Predicted via SwissADME. |

Table 2 : Optimized Reaction Conditions for Triazole Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Cu(I) Catalyst | 10 mol% CuSO₄ | +25% yield |

| Temperature | 50°C | Prevents azide decomposition |

| Solvent | t-BuOH/H₂O (1:1) | Enhances regioselectivity |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.